2,4-Dichloroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6077. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICQUFBZCADHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060286 | |

| Record name | 2,4-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-82-2, 54518-15-9 | |

| Record name | 2,4-Dichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, dichloromethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054518159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2,4-dichloro-1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T0V1CKB37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloroanisole: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloroanisole (2,4-DCA), a halogenated aromatic compound relevant in environmental science, analytical chemistry, and as a potential contaminant in consumer and pharmaceutical products. This document details its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it provides detailed experimental protocols for its synthesis via Williamson ether synthesis and its quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Visual workflows for analytical procedures and environmental formation pathways are included to support research and development activities.

Chemical Structure and Identifiers

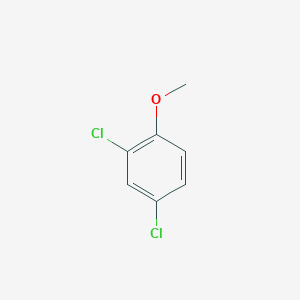

This compound is an organic compound consisting of an anisole molecule substituted with two chlorine atoms at the 2 and 4 positions of the benzene ring.

Table 1: Chemical Structure and Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,4-dichloro-1-methoxybenzene[1][2] |

| Synonyms | 2,4-Dichloro-1-methoxybenzene, Anisole, 2,4-dichloro-[3] |

| CAS Number | 553-82-2[1][3] |

| Molecular Formula | C₇H₆Cl₂O[1][2][3][4] |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)Cl |

| InChI | InChI=1S/C7H6Cl2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3[1][3][4] |

| InChIKey | CICQUFBZCADHHX-UHFFFAOYSA-N[1][3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a liquid at room temperature with a characteristic odor.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 177.03 g/mol | PubChem |

| Appearance | Clear colorless to pale brown liquid | Thermo Fisher |

| Melting Point | 24 - 28.5 °C | CAS, ChemicalBook |

| Boiling Point | 103-104 °C @ 10 Torr | CAS |

| Density | 1.288 g/cm³ at 25 °C | CAS |

| Refractive Index | 1.5590-1.5630 @ 20°C | Thermo Fisher |

| Flash Point | > 110 °C (> 230 °F) | Fisher Scientific |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quantification of this compound. Key spectral data are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Data and Interpretation |

| ¹H NMR | (Solvent: CDCl₃) Expected chemical shifts: Aromatic protons (3H) in the range of δ 6.8-7.4 ppm, showing characteristic splitting patterns (doublet, doublet of doublets). Methoxy protons (3H) appear as a singlet around δ 3.8-3.9 ppm. |

| ¹³C NMR | (Solvent: CDCl₃) Expected chemical shifts: Methoxy carbon (~56 ppm), aromatic carbons (4 signals between ~112-130 ppm), and quaternary aromatic carbons (2 signals, ~150-155 ppm). Specific data available in MAGN.RES.CHEM.,26,1112(1988). |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 176, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at m/z 178, M+4 at m/z 180). Key fragment ions include m/z 161 ([M-CH₃]⁺) and 133 ([M-CH₃-CO]⁺).[3] |

| Infrared (IR) Spectroscopy | C-H stretching (aromatic) ~3050-3100 cm⁻¹, C-H stretching (aliphatic, -OCH₃) ~2840-2960 cm⁻¹, C=C stretching (aromatic) ~1470-1600 cm⁻¹, C-O-C stretching ~1250 cm⁻¹, and C-Cl stretching ~700-850 cm⁻¹. |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the methylation of 2,4-dichlorophenol using dimethyl sulfate in the presence of a base. This method is a standard and efficient route for the preparation of aryl methyl ethers.

Materials:

-

2,4-Dichlorophenol

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Acetone or Methanol (solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorophenol (1.0 eq) in acetone.

-

Base Addition: Add powdered potassium carbonate (1.5 eq) to the solution.

-

Methylation: While stirring vigorously, add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to afford pure this compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established environmental analysis methods for determining this compound in water samples.

Instrumentation and Materials:

-

Gas chromatograph with a mass selective detector (GC-MS).

-

Capillary column: Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier gas: Helium.

-

Sample vials, syringes, and solid-phase extraction (SPE) cartridges.

Procedure:

-

Sample Preparation (Solid Phase Extraction): a. Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by 0.1 N HCl. b. Load the aqueous sample (e.g., 100 mL) onto the cartridge. c. Wash the cartridge with 0.1 N HCl to remove interferences. d. Dry the cartridge under vacuum. e. Elute the analyte with an appropriate solvent mixture (e.g., acetonitrile:methanol).

-

GC-MS Instrument Conditions:

-

Injector: Splitless mode, 250 °C.

-

Oven Program: Initial temperature 80°C for 1.2 min, ramp at 20°C/min to 320°C, hold for 2.0 min.

-

Carrier Gas Flow: Constant flow, e.g., 1.2 mL/min.

-

MS Conditions: Electron Ionization (EI) mode at 70 eV.

-

Acquisition: Selected Ion Monitoring (SIM) mode.

-

-

Data Acquisition and Quantification:

-

Monitor the following ions for 2,4-DCA: m/z 176 (quantification), m/z 178 (confirmation 1), and m/z 161 (confirmation 2).

-

The retention time for 2,4-DCA under these conditions is approximately 8.00 minutes.

-

Prepare a calibration curve using certified standards of this compound.

-

Quantify the analyte in the sample by comparing its peak area to the calibration curve.

-

Mandatory Visualizations

Environmental Formation of this compound

2,4-DCA is a known environmental transformation product of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid).[1] The pathway involves microbial degradation of the side chain.

Analytical Workflow for GC-MS Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in an environmental sample.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Handling: Use only in a well-ventilated area or in a fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

The Physicochemical Profile of 2,4-Dichloroanisole: A Technical Guide for Researchers

Introduction

2,4-Dichloroanisole is a halogenated aromatic ether that serves as a crucial building block in organic synthesis and is of significant interest in environmental science and toxicology. Its chemical structure, characterized by a methoxy group and two chlorine atoms on a benzene ring, imparts a unique set of physicochemical properties that dictate its behavior in chemical reactions and environmental systems. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an examination of its role as an environmental transformation product. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a comprehensive understanding of this compound.

Core Physicochemical Properties

The essential physicochemical characteristics of this compound are summarized in the table below. These properties are fundamental to understanding its reactivity, solubility, and environmental fate.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆Cl₂O | [1][2] |

| Molecular Weight | 177.02 g/mol | [1] |

| Melting Point | 24-28.5 °C | [3][4][5] |

| Boiling Point | 103-104 °C at 10 Torr | [3] |

| Density | 1.288 g/mL at 25 °C | [3][4] |

| Water Solubility | 96.3 mg/L at 20 °C | [6] |

| Refractive Index | 1.5590-1.5630 at 20°C | [2] |

| Flash Point | > 110 °C | [5][7] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount for the reliable application of chemical data. The following sections detail the standard experimental methodologies for measuring the key properties of this compound.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block apparatus).[4]

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure uniform heat distribution.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.[1]

-

For accurate results, a preliminary, rapid determination can be performed to find the approximate melting point, followed by a slower, more precise measurement.[4]

Boiling Point Determination: Capillary Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

A small amount of liquid this compound is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[8]

-

The test tube is attached to a thermometer and heated gently in a suitable bath.[9]

-

As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.

-

Heating is continued until a continuous stream of bubbles emerges from the capillary tube, indicating that the vapor pressure of the liquid has exceeded the atmospheric pressure.[9][10]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[9]

Density Determination of a Liquid

Density is the mass of a substance per unit volume.

Methodology:

-

The mass of a clean, dry graduated cylinder is determined using an electronic balance.[11]

-

A known volume of liquid this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]

-

The combined mass of the graduated cylinder and the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.[13]

-

The density is then calculated by dividing the mass of the liquid by its volume.[11]

-

This process is typically repeated multiple times to ensure accuracy, and the average density is reported.[12]

Water Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the aqueous solubility of a chemical.

Methodology:

-

An excess amount of this compound is added to a flask containing a known volume of deionized water.[14][15]

-

The flask is sealed and agitated in a constant temperature bath (e.g., at 20 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[15]

-

After equilibration, the mixture is allowed to stand to permit the separation of the aqueous phase from any undissolved solid.

-

A sample of the saturated aqueous solution is carefully withdrawn, ensuring no solid particles are included. This can be achieved by centrifugation or filtration.[15]

-

The concentration of this compound in the aqueous sample is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Environmental Fate: Transformation Product

This compound is recognized as an environmental transformation product of certain widely used herbicides, specifically 2,4-D (2,4-dichlorophenoxyacetic acid) and Dichlorprop.[16] This transformation can occur through microbial degradation in soil and water. The following diagram illustrates this environmental pathway.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[7] It may also cause respiratory irritation.[7] When handling this chemical, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.[7] In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[7]

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data presented herein are essential for researchers and scientists in various fields, from synthetic chemistry to environmental monitoring. A deeper understanding of these properties, coupled with an awareness of its formation as an environmental transformation product, will facilitate safer handling, more effective use in research and development, and a more comprehensive assessment of its environmental impact.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Vapor pressure - Wikipedia [en.wikipedia.org]

- 7. 2,4-Dichlorotoluene Pathway Map [eawag-bbd.ethz.ch]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. acs.org [acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. wjec.co.uk [wjec.co.uk]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. quora.com [quora.com]

- 16. This compound | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for 2,4-dichloroanisole (2,4-dichloro-1-methoxybenzene), a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication in a research and development setting.

Introduction

This compound is a halogenated aromatic ether that serves as a versatile building block in organic synthesis. Its structure, featuring a methoxy group and two chlorine atoms on the benzene ring, provides specific steric and electronic properties that are leveraged in the design of more complex molecules. A thorough understanding of its synthesis is crucial for process optimization and the development of novel derivatives. The most prevalent synthetic route involves the methylation of 2,4-dichlorophenol, a process based on the Williamson ether synthesis. An alternative pathway commences from 1,2,4-trichlorobenzene via nucleophilic aromatic substitution. This guide will delve into the specifics of these synthetic strategies.

Primary Synthesis Pathway: Williamson Ether Synthesis of 2,4-Dichlorophenol

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the precursor, 2,4-dichlorophenol, to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent.

Reaction Scheme

The overall reaction scheme is as follows:

Caption: General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the methylation of 2,4-dichlorophenol using dimethyl sulfate as the methylating agent.

Materials:

-

2,4-Dichlorophenol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Iodomethane (CH₃I)

-

Solvent (e.g., Methanol, Acetone, Dichloromethane)

-

Phase-transfer catalyst (optional, e.g., Tetrabutylammonium bromide)

-

Hydrochloric acid (HCl), dilute

-

Sodium chloride solution (brine), saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether, Dichloromethane)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorophenol in a suitable solvent. Add a stoichiometric amount of a base (e.g., sodium hydroxide or potassium carbonate) to the solution. The mixture is stirred at room temperature or with gentle heating to ensure the complete formation of the 2,4-dichlorophenoxide salt.

-

Methylation: To the stirred solution of the phenoxide, add the methylating agent (e.g., dimethyl sulfate or iodomethane) dropwise. The reaction is often exothermic, and the temperature may need to be controlled with an ice bath. If a phase-transfer catalyst is used, it is added at this stage. After the addition is complete, the reaction mixture is typically heated to reflux for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a solid has formed (e.g., sodium sulfate), it is removed by filtration. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichlorophenol | General |

| Methylating Agent | Dimethyl Sulfate | [3] |

| Base | Sodium Hydroxide | General |

| Solvent | Methanol/Water | [4] |

| Reaction Temperature | 30-45°C, then reflux | [4] |

| Reaction Time | 2-4 hours | [4] |

| Typical Yield | >90% (for similar methylations) | [3] |

| Purity | High, further purified by distillation | [2] |

Alternative Synthesis Pathway: Nucleophilic Aromatic Substitution of 1,2,4-Trichlorobenzene

An alternative route to this compound involves the nucleophilic aromatic substitution (SNAr) of 1,2,4-trichlorobenzene with a methoxide source. This reaction is typically carried out at elevated temperatures and pressures.

Reaction Scheme

The reaction proceeds as follows:

Caption: SNAr reaction for the synthesis of this compound.

Experimental Protocol

Materials:

-

1,2,4-Trichlorobenzene

-

Sodium methoxide (CH₃ONa)

-

Solvent (e.g., Methanol, N,N-Dimethylformamide (DMF))

-

Copper catalyst (optional, e.g., CuI)

-

Hydrochloric acid (HCl), dilute

-

Organic solvent for extraction (e.g., Toluene)

Procedure:

-

Reaction Setup: In a high-pressure autoclave, 1,2,4-trichlorobenzene is mixed with a solution of sodium methoxide in a suitable solvent like methanol or DMF. A copper catalyst may be added to facilitate the reaction.

-

Reaction Conditions: The sealed reactor is heated to a high temperature (typically in the range of 150-250°C) for several hours. The progress of the reaction is monitored by analyzing aliquots using GC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with dilute acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The resulting mixture of isomeric products is then separated by fractional distillation to isolate this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1,2,4-Trichlorobenzene | General |

| Reagent | Sodium Methoxide | General |

| Solvent | Methanol/DMF | General |

| Temperature | 150-250°C | General |

| Yield | Moderate to good (isomer mixture) | General |

| Major Product | This compound | General |

| Side Products | Other isomeric dichloroanisoles | General |

Synthesis of Precursor: 2,4-Dichlorophenol

The primary starting material, 2,4-dichlorophenol, is typically synthesized by the direct chlorination of phenol.

Reaction Scheme

Caption: Direct chlorination of phenol to produce 2,4-dichlorophenol.

Experimental Protocol

A general procedure for the chlorination of phenol using sulfuryl chloride is described below.[5]

Materials:

-

Phenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Lewis acid catalyst (optional, e.g., AlCl₃)

-

Dichloromethane (solvent)

-

Water

-

Sodium bicarbonate solution, saturated

-

Anhydrous sodium sulfate

Procedure:

-

Reaction: Phenol is dissolved in a chlorinated solvent such as dichloromethane in a flask protected from moisture. A catalytic amount of a Lewis acid may be added. Sulfuryl chloride is then added dropwise to the stirred solution at a controlled temperature (often room temperature or below). The reaction is monitored by TLC or GC until the desired conversion is achieved.

-

Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated and washed with water and saturated sodium bicarbonate solution to remove any remaining acid.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product, a mixture of chlorinated phenols, is then purified by fractional distillation or chromatography to isolate 2,4-dichlorophenol.[6]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Phenol | [5] |

| Chlorinating Agent | Sulfuryl Chloride | [5] |

| Catalyst | AlCl₃ | [5] |

| Temperature | 25-55°C | [5] |

| Reaction Time | ~3 hours | [5] |

| Yield of 2,4-DCP | Can reach >90% with catalyst | [7] |

| Major Byproducts | 4-chlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol | [7] |

Conclusion

The synthesis of this compound is most efficiently achieved through the Williamson ether synthesis, starting from the readily available 2,4-dichlorophenol. This method offers high yields and relatively mild reaction conditions. An alternative, though less common, approach is the nucleophilic aromatic substitution of 1,2,4-trichlorobenzene, which requires more forcing conditions and may lead to a mixture of isomers. The choice of synthetic route will depend on the availability of starting materials, desired purity, and the scale of the reaction. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to produce this compound for further applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. organic chemistry - Reaction between chlorobenzene and sodium methoxide to produce anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

Environmental Fate and Degradation of 2,4-Dichloroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloroanisole (2,4-DCA) is a chlorinated aromatic compound that can be found in the environment as a metabolite of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Its presence in soil and water raises concerns due to the potential for persistence and toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound, including its physicochemical properties, abiotic and biotic degradation pathways, and the experimental methodologies used to study these processes.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior and transport in the environment.

| Property | Value | Source |

| Chemical Formula | C₇H₆Cl₂O | --INVALID-LINK-- |

| Molecular Weight | 177.03 g/mol | --INVALID-LINK-- |

| Boiling Point | 103-104 °C @ 10 Torr | --INVALID-LINK-- |

| Melting Point | 28.5 °C | --INVALID-LINK-- |

| Density | 1.288 g/cm³ | --INVALID-LINK-- |

| Water Solubility | 96.3 mg/L at 20°C | --INVALID-LINK-- |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.3 | --INVALID-LINK-- |

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, can contribute to the transformation of this compound in the environment.

Photolysis

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. Studies on the photodegradation of this compound are limited; however, research on related chloroanisole compounds suggests that it is a viable degradation pathway.

One study investigating the degradation of several haloanisoles, including 2,4-DCA, using peracetic acid combined with UV irradiation (PAA/UV) found that the degradation followed a first-order kinetic model.[1] The degradation rate constant for 2,4-DCA in this system was determined to be (6.24 ± 0.55) × 10⁻² s⁻¹.[1] Direct photolysis was found to contribute to the degradation of chloroanisoles in this study.[1]

Photodegradation of this compound

Caption: Simplified overview of the photodegradation process of this compound.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Currently, there is a lack of specific experimental data on the hydrolysis of this compound in the peer-reviewed literature. The ether linkage in 2,4-DCA is generally stable under neutral pH conditions. However, under extreme pH conditions or elevated temperatures, hydrolysis may occur, potentially leading to the formation of 2,4-dichlorophenol and methanol. Further research is needed to quantify the rate and extent of hydrolysis under environmentally relevant conditions.

Biotic Degradation

Microbial degradation is a key process in the environmental breakdown of many organic pollutants. While specific studies on the biodegradation of this compound are limited, research on related chlorinated aromatic compounds provides insights into potential pathways.

Aerobic Biodegradation

Under aerobic conditions, microorganisms can utilize oxygen to break down organic compounds. While no specific bacterial strains have been isolated that can use 2,4-DCA as a sole carbon and energy source, it is plausible that some microorganisms capable of degrading other chloroaromatic compounds may also transform 2,4-DCA. For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to produce this compound as a metabolite during the degradation of 2,4-dichlorophenol, suggesting that the enzymatic machinery for interacting with this compound exists in some fungi.[2]

A potential aerobic degradation pathway for this compound could involve an initial O-demethylation to form 2,4-dichlorophenol. This intermediate is a known pollutant and its aerobic biodegradation has been studied more extensively. The degradation of 2,4-dichlorophenol can proceed through hydroxylation to form a chlorocatechol, followed by ring cleavage and further metabolism.

Potential Aerobic Biodegradation Pathway of this compound

Caption: A hypothesized aerobic degradation pathway for this compound.

Anaerobic Biodegradation

In the absence of oxygen, anaerobic microorganisms can utilize other electron acceptors to degrade organic compounds. Reductive dechlorination is a common initial step in the anaerobic degradation of chlorinated aromatic compounds. For this compound, this could involve the sequential removal of chlorine atoms.

Studies on the anaerobic degradation of the related compound 2,4-dichloroaniline (2,4-DCA) in pond sediment have shown that while the compound disappeared over 8 weeks, the expected monochloroaniline product was not detected.[3] However, in sediments acclimated to 2,4-dichlorophenol, rapid dechlorination of 2,4-dichloroaniline was observed, suggesting that cross-acclimation can occur.[3] This indicates that microbial communities with the potential to dechlorinate chloroaromatic compounds may be able to degrade this compound under anaerobic conditions, likely through reductive dechlorination to form monochloroanisole isomers, which could be further degraded.

Potential Anaerobic Biodegradation Pathway of this compound

Caption: A hypothesized anaerobic degradation pathway for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of this compound. Below are generalized workflows for key experimental procedures.

Analysis of this compound and its Metabolites

Accurate quantification of this compound and its potential degradation products is essential for degradation studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.

General GC-MS Analytical Workflow

Caption: A generalized workflow for the analysis of 2,4-DCA using GC-MS.

An EPA method provides detailed parameters for the analysis of 2,4-D and its degradation products, including 2,4-DCA, in soil and sediment by GC-MS. The method involves extraction with a potassium hydroxide/methanol solution, followed by acidification, partitioning into ether, and methylation before GC-MS analysis. For water samples, an analytical method for 2,4-D and its transformation products, including 2,4-DCA, using GC/MS for 2,4-DCA and LC/MS/MS for other analytes has been described.[4]

Key GC-MS Parameters for 2,4-DCA Analysis (from EPA Method): [4]

-

Column: Durabond-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Oven Program: 80°C for 1.2 min, then ramped to 320°C

-

Injection: Splitless

-

Detector: Mass Spectrometer in electron impact mode

-

Ions Monitored (m/z): 176 (quantification), 178, and 161 (confirmation)

Biodegradation Study Protocol

This protocol outlines a general approach for assessing the biodegradation of this compound in a laboratory setting.

Workflow for a Biodegradation Assay

Caption: A generalized workflow for conducting a biodegradation assay of 2,4-DCA.

Detailed Steps:

-

Microcosm Preparation:

-

Collect soil or sediment from a relevant environmental site.

-

Prepare microcosms in sealed containers (e.g., serum bottles). For anaerobic studies, the setup should be performed in an anaerobic chamber, and the headspace flushed with an inert gas (e.g., N₂/CO₂).

-

Add a defined amount of soil/sediment and site water or a mineral salt medium.

-

-

Spiking and Incubation:

-

Spike the microcosms with a known concentration of this compound.

-

Include appropriate controls:

-

Sterile control: To assess abiotic degradation (e.g., autoclaved or treated with a chemical sterilant).

-

No-substrate control: To monitor for background contamination.

-

-

Incubate the microcosms under controlled conditions (e.g., constant temperature, shaking for aerobic studies).

-

-

Sampling and Analysis:

-

Collect samples from the microcosms at regular time intervals.

-

Extract the samples to isolate 2,4-DCA and its potential metabolites.

-

Analyze the extracts using a validated analytical method (e.g., GC-MS or HPLC).

-

-

Data Interpretation:

-

Determine the concentration of 2,4-DCA over time to calculate the degradation rate and half-life.

-

Identify any intermediate degradation products to elucidate the degradation pathway.

-

Conclusion

The environmental fate and degradation of this compound are complex processes influenced by a combination of abiotic and biotic factors. While it is known to be a degradation product of the herbicide 2,4-D, specific data on its own degradation are still limited. Photodegradation appears to be a relevant abiotic degradation pathway. Biotic degradation, particularly under anaerobic conditions through reductive dechlorination and under aerobic conditions via O-demethylation, represents plausible but largely unconfirmed degradation routes. Further research is needed to isolate and characterize microorganisms capable of degrading 2,4-DCA, to elucidate the specific metabolic pathways, and to quantify degradation rates under various environmental conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations, which are essential for a comprehensive risk assessment of this environmental contaminant.

References

- 1. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and optimization of analytical methods for the detection of 18 taste and odor compounds in drinking water utilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Dichloroanisole: An In-Depth Technical Guide on its Formation as a Transformation Product of 2,4-D

For Researchers, Scientists, and Drug Development Professionals

Abstract

The widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) undergoes various transformation processes in the environment, leading to the formation of several metabolic byproducts. Among these, 2,4-dichloroanisole (2,4-DCA) has been identified as a significant transformation product. This technical guide provides a comprehensive overview of the formation of 2,4-DCA from 2,4-D, with a focus on the underlying microbial and metabolic pathways. It summarizes key quantitative data, details relevant experimental protocols for studying this transformation, and provides visual representations of the involved processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and environmental science.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic herbicide extensively used for the control of broadleaf weeds in agriculture and forestry.[1] Its environmental fate is a subject of considerable research, as its degradation can lead to the formation of various transformation products with their own toxicological and environmental profiles. One such product is this compound (2,4-DCA), a methylated derivative of the primary 2,4-D metabolite, 2,4-dichlorophenol (2,4-DCP). The formation of 2,4-DCA is primarily a result of microbial activity in soil and water. Understanding the pathways and kinetics of this transformation is crucial for assessing the environmental impact of 2,4-D and for developing effective bioremediation strategies.

Transformation Pathways of 2,4-D to this compound

The transformation of 2,4-D to 2,4-DCA is a multi-step process, predominantly mediated by microbial enzymes. The generally accepted pathway involves two key stages:

-

Cleavage of the ether bond of 2,4-D to form 2,4-dichlorophenol (2,4-DCP): This initial step is catalyzed by α-ketoglutarate-dependent 2,4-D dioxygenase, an enzyme encoded by the tfdA gene found in various soil bacteria.[2][3] This reaction effectively removes the acetic acid side chain from the 2,4-D molecule.

-

O-methylation of 2,4-dicholorophenol (2,4-DCP) to this compound (2,4-DCA): The resulting 2,4-DCP can then undergo O-methylation, a process where a methyl group is transferred to the hydroxyl group of the phenol. This reaction is catalyzed by chlorophenol O-methyltransferases (CPOMTs), enzymes found in a variety of microorganisms.[4]

The overall transformation pathway is depicted in the following diagram:

Figure 1: Transformation pathway of 2,4-D to 2,4-DCA.

Quantitative Data on 2,4-DCA Formation

The efficiency of the transformation of 2,4-D to 2,4-DCA can vary significantly depending on environmental conditions and the microbial populations present. The following table summarizes available quantitative data on the occurrence of 2,4-DCA as a metabolite of 2,4-D.

| Parent Compound | Transformation Product | Formation Medium | Estimated Maximum Occurrence Fraction | Reference |

| 2,4-D | This compound (2,4-DCA) | Soil | 0.150 | [5] |

Experimental Protocols

This section outlines a general experimental workflow for studying the transformation of 2,4-D to 2,4-DCA in a laboratory setting, followed by a detailed analytical method for the quantification of the compounds.

General Experimental Workflow for Microbial Degradation Study

The following diagram illustrates a typical workflow for investigating the microbial degradation of 2,4-D and the formation of 2,4-DCA.

Figure 2: Experimental workflow for studying 2,4-D transformation.

Detailed Analytical Protocol for Quantification of 2,4-D and its Metabolites

The following protocol is adapted from the US Environmental Protection Agency (EPA) Method Validation for the determination of 2,4-D and its transformation products in water matrices.[6]

4.2.1. Sample Preparation (Water Matrix)

-

Acidification: Acidify the water sample with 1 N hydrochloric acid (HCl).

-

Extraction: Add an appropriate volume of isooctane extraction solution.

-

Shaking: Shake the sample on a reciprocating shaker for a minimum of 30 minutes.

-

Centrifugation: Centrifuge the sample to separate the layers.

-

Collection: Transfer the top organic layer for GC/MS analysis.

4.2.2. Instrumental Analysis (GC/MS)

-

Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC/MS).

-

Column: A suitable capillary column for the separation of chlorinated aromatic compounds (e.g., Zorbax SB-C8).[6]

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program: An appropriate temperature gradient to ensure separation of 2,4-D, 2,4-DCP, and 2,4-DCA.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

4.2.3. Quantification

-

Calibration: Prepare a series of calibration standards of 2,4-D, 2,4-DCP, and 2,4-DCA in the extraction solvent.

-

Analysis: Analyze the calibration standards and the extracted samples using the same GC/MS method.

-

Quantification: Construct a calibration curve for each analyte and determine the concentration in the samples based on their peak areas. The limit of quantification (LOQ) for 2,4-DCA in water is typically around 0.10 µg/L.[6]

Conclusion

The transformation of 2,4-D to this compound is a microbially-driven process of significant environmental relevance. This guide has provided a detailed overview of the transformation pathway, available quantitative data, and a comprehensive experimental protocol for its investigation. For researchers and professionals in related fields, a thorough understanding of these processes is essential for accurate environmental risk assessment and the development of effective bioremediation strategies for 2,4-D contaminated sites. The provided methodologies and data serve as a valuable resource for designing and conducting further research in this area.

References

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [sitem.herts.ac.uk]

- 6. epa.gov [epa.gov]

The Biological Activity of Halogenated Aromatic Compounds: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, toxicities, and therapeutic potential of halogenated aromatic compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their biological interactions.

Halogenated aromatic compounds (HACs) are a broad class of organic molecules characterized by one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ring system. While some HACs are notorious for their environmental persistence and toxicity, others form the basis of essential pharmaceuticals.[1] This guide delves into the core principles governing the biological activity of these compounds, offering a detailed examination of their mechanisms of action, quantitative toxicological and pharmacological data, and the experimental protocols used to assess their effects.

Mechanisms of Action: A Tale of Two Pathways

The biological effects of HACs are largely dictated by their chemical structure, which influences their ability to interact with specific cellular targets. Two of the most well-characterized pathways are the Aryl Hydrocarbon Receptor (AhR) signaling cascade, primarily associated with toxicity, and the targeted inhibition of enzymes or receptors, a cornerstone of modern pharmacology.

The Aryl Hydrocarbon Receptor (AhR) Pathway: A Gateway to Toxicity

Many of the toxic effects of certain HACs, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs), are mediated through the Aryl Hydrocarbon Receptor (AhR).[2][3] The AhR is a ligand-activated transcription factor that, upon binding to a suitable HAC, translocates to the nucleus and initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism.[4][5] Chronic activation of this pathway can lead to a range of adverse health effects, including endocrine disruption, immunotoxicity, and carcinogenicity.[3]

Below is a diagram illustrating the canonical AhR signaling pathway.

Targeted Interactions: The Basis of Pharmacological Activity

In contrast to the broad, often toxic, effects mediated by the AhR pathway, many halogenated aromatic compounds are designed to interact with specific molecular targets to achieve a therapeutic effect. Halogenation can significantly enhance the binding affinity and selectivity of a drug for its target enzyme or receptor.[6] This is a key strategy in drug development, leading to the creation of potent and effective medicines for a wide range of diseases, including cancer and infectious diseases.

Quantitative Assessment of Biological Activity

The biological activity of halogenated aromatic compounds is quantified using a variety of in vitro assays that measure their potency and efficacy. Key parameters include the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), the inhibitory constant (Ki), and the minimum inhibitory concentration (MIC).

Cytotoxicity and Receptor Binding Data

The following tables summarize quantitative data for a selection of halogenated aromatic compounds, illustrating their diverse biological activities.

Table 1: Cytotoxicity of Halogenated Aromatic Compounds in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Cisplatin | MCF-7 (Breast) | Varies widely | [7] |

| Cisplatin | HepG2 (Liver) | Varies widely | [7] |

| Chromene Derivative 5 | HepG2 (Liver) | 18.27 | [8] |

| Chromene Derivative 9 | HepG2 (Liver) | 5.20 | [8] |

Note: IC50 values for cisplatin show high variability across studies, highlighting the importance of standardized experimental conditions.[7]

Table 2: Receptor Binding Affinity of Polychlorinated Biphenyls (PCBs)

| Compound | Receptor | IC50 (µM) | Reference |

| Individual PCBs | Muscarinic Cholinergic Receptor | 20 - 60 | [9] |

Table 3: Antimicrobial Activity of Halogenated Compounds

| Compound Class | Organism | MIC Range | Reference |

| Halogenated Peptoids | Various Bacteria | Varies | [10] |

Experimental Protocols

The accurate determination of the biological activity of halogenated aromatic compounds relies on standardized and well-validated experimental protocols. This section provides an overview of the methodologies for three key assays.

Competitive Radioligand Binding Assay for AhR

This assay determines the binding affinity of a test compound for the Aryl Hydrocarbon Receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Protocol:

-

Preparation of Cytosolic Extract: Prepare a cytosolic protein extract containing the Aryl Hydrocarbon Receptor from a suitable cell line or tissue.[11]

-

Reagent Preparation: Prepare serial dilutions of the unlabeled test compound and a working solution of the radiolabeled ligand (e.g., [³H]2,3,7,8-Tetrachlorodibenzo-p-dioxin) in an appropriate assay buffer.[11]

-

Binding Reaction: In microcentrifuge tubes, combine the cytosolic extract, the radiolabeled ligand, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled high-affinity ligand).[11]

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).[11]

-

Separation: Separate the receptor-bound radioligand from the unbound ligand. A common method is the use of hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex.[11]

-

Quantification: After washing the HAP pellet to remove unbound ligand, quantify the radioactivity of the bound ligand using a liquid scintillation counter.[11]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated from the IC50.[11]

CALUX (Chemical-Activated Luciferase Expression) Bioassay

The CALUX bioassay is a cell-based reporter gene assay used to screen for dioxin-like compounds that activate the AhR signaling pathway.

Experimental Workflow:

Protocol:

-

Cell Culture: Culture a genetically modified cell line (e.g., H1L6.1c3 mouse hepatoma cells) that contains a luciferase reporter gene under the control of dioxin-responsive elements.[12]

-

Sample and Standard Preparation: Prepare extracts of the samples to be tested and a serial dilution of a standard AhR agonist, such as 2,3,7,8-TCDD, to generate a standard curve.[12]

-

Cell Exposure: Plate the cells in a multi-well plate and expose them to the sample extracts and the TCDD standards.[12]

-

Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for the induction of the luciferase gene.[12]

-

Lysis and Luminescence Measurement: Lyse the cells and add a luciferin substrate. Measure the resulting luminescence using a luminometer. The amount of light produced is proportional to the amount of AhR activation.[12]

-

Data Analysis: Compare the luminescence produced by the sample extracts to the TCDD standard curve to determine the toxic equivalency (TEQ) of the samples.[12]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable growth medium (e.g., Mueller-Hinton broth).[1][13]

-

Serial Dilution of Test Compound: Prepare serial dilutions of the halogenated aromatic compound in a 96-well microtiter plate.[13]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.[13]

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient time to allow for microbial growth in the control wells (no antimicrobial agent).[13]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13]

Conclusion

The biological activity of halogenated aromatic compounds is a complex and multifaceted field of study. While the activation of the AhR pathway by certain HACs is a significant toxicological concern, the targeted interactions of other halogenated compounds form the basis of many life-saving drugs. A thorough understanding of their mechanisms of action, supported by robust quantitative data from standardized experimental protocols, is essential for both assessing the risks posed by environmental contaminants and for the rational design of new and improved pharmaceuticals. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in this critical area of science.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Halogenation as a tool to tune antimicrobial activity of peptoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

A Toxicological Deep Dive into 2,4-Dichloroanisole: A Landscape of Limited Data and a Call for Further Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloroanisole (2,4-DCA), a chlorinated aromatic ether, is primarily known as an environmental transformation product of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2] Its presence in the environment necessitates a thorough understanding of its toxicological profile. However, a comprehensive review of publicly available data reveals a significant scarcity of in-depth toxicological studies for this compound. This technical guide summarizes the currently available hazard information, highlights the critical data gaps, and outlines the necessary experimental workflows to build a complete toxicological profile for this compound.

Hazard Identification and Classification

Safety Data Sheets (SDS) and aggregated data from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provide a foundational, yet limited, understanding of the hazards associated with this compound. The compound is generally classified as harmful if swallowed or inhaled, and it is recognized as a skin and serious eye irritant.[1][3]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity (single exposure); Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[1] |

It is crucial to note that many official sources explicitly state that the toxicological properties of this compound have not been thoroughly investigated.[4]

Quantitative Toxicological Data: A Notable Absence

A comprehensive search for quantitative toxicological data, such as median lethal dose (LD50), No-Observed-Adverse-Effect Level (NOAEL), and Lowest-Observed-Adverse-Effect Level (LOAEL), for this compound yielded no specific results. This lack of data prevents the establishment of reference doses for risk assessment.

Table 2: Summary of Available vs. Missing Quantitative Toxicological Data

| Data Point | This compound |

| Acute Oral LD50 | Data not available |

| Acute Dermal LD50 | Data not available |

| Acute Inhalation LC50 | Data not available |

| Repeated Dose Toxicity (NOAEL/LOAEL) | Data not available |

| Genotoxicity | Data not available |

| Carcinogenicity | Data not available |

| Reproductive & Developmental Toxicity | Data not available |

Metabolism and Potential Pathways

While the metabolic pathway of this compound is not well-documented, its origin as a metabolite of 2,4-D suggests potential metabolic routes. The metabolism of 2,4-D in various organisms involves processes like hydroxylation and cleavage of the ether bond.[5][6] It is plausible that this compound could be further metabolized through similar pathways, potentially leading to the formation of dichlorophenols. However, without specific studies, this remains speculative.

To address the lack of specific data, a generalized workflow for toxicological assessment is presented below. This diagram illustrates the logical progression of studies required to comprehensively evaluate the safety of a chemical like this compound.

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Experimental Protocols: A Call for Future Research

Due to the absence of specific toxicological studies on this compound, detailed experimental protocols cannot be cited. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) provide the necessary frameworks for conducting such studies. For instance:

-

Acute Oral Toxicity: Would typically be conducted following OECD Test Guideline 423.[7] This involves a stepwise procedure with a limited number of animals to estimate the LD50.

-

Repeated Dose Toxicity: A 28-day or 90-day study following OECD Test Guideline 407 or 408, respectively, would be essential to determine NOAEL and LOAEL values.

-

Genotoxicity: A battery of tests, including the bacterial reverse mutation assay (Ames test, OECD TG 471) and an in vivo micronucleus test (OECD TG 474), would be required.

-

Chronic Toxicity/Carcinogenicity: Long-term studies, as outlined in OECD Test Guideline 452, would be necessary to assess the carcinogenic potential.[8][9]

Signaling Pathways: An Unexplored Territory

There is no information available regarding specific signaling pathways that may be perturbed by this compound. Research into the toxicological mechanisms of structurally similar compounds, such as 2,4-D, has implicated the induction of reactive oxygen species (ROS) and subsequent oxidative stress.[10] Future research should investigate whether this compound shares these or other mechanisms of toxicity.

The diagram below illustrates a hypothetical signaling pathway for oxidative stress, a common mechanism of toxicity that could be investigated for this compound.

Caption: A hypothetical signaling pathway for toxicity induced by oxidative stress.

Conclusion and Future Directions

The currently available data on the toxicology of this compound are insufficient to perform a comprehensive risk assessment. While basic hazard classifications exist, there is a critical lack of quantitative data from acute, subchronic, chronic, genotoxicity, and reproductive toxicity studies. Its status as an environmental degradate of a major herbicide underscores the importance of filling these knowledge gaps.

A systematic toxicological evaluation, following established international guidelines, is strongly recommended. Such research would not only elucidate the specific hazards posed by this compound but also contribute to a more complete understanding of the environmental fate and effects of 2,4-D and its related compounds. For professionals in research and drug development, this highlights the necessity of thorough toxicological screening for all metabolites and degradates of parent compounds of interest.

References

- 1. This compound | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ppqs.gov.in [ppqs.gov.in]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute toxicity assessment for TiO2 photocatalyst (GST) made from wastewater using TiCl4 in rat [eaht.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2,4-Dichloroanisole (CAS 553-82-2)

For Researchers, Scientists, and Drug Development Professionals

An Overview of the Properties, Hazards, Environmental Fate, and Analytical Methodologies for 2,4-Dichloroanisole.

Introduction

This compound (CAS 553-82-2) is a halogenated aromatic compound. While not a therapeutic agent, it is of significant interest to researchers in environmental science, toxicology, and analytical chemistry due to its presence as a contaminant and a degradation product of widely used phenoxy herbicides such as 2,4-D and dichlorprop.[1] This guide provides a comprehensive overview of its chemical and physical properties, associated hazards, environmental biotransformation, and detailed analytical protocols for its detection and quantification.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic musty odor, often associated with moldy or damp environments.[2] It is characterized by a methoxy group and two chlorine atoms at the 2 and 4 positions of a benzene ring.[2] It has limited solubility in water but is more soluble in organic solvents.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂O | [2] |

| Molecular Weight | 177.03 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [2][4] |

| Melting Point | 24-27 °C | [3][5] |

| Boiling Point | 110 °C (at 12 mmHg) | [3][5] |

| Density | 1.288 g/mL at 25 °C | [4][5] |

| Flash Point | > 110 °C (> 230 °F) | [6] |

| Refractive Index | 1.561 | [4] |

| Vapor Pressure | 0.164 mmHg at 25°C | [7] |

Hazards and Toxicology

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes irritation to the skin, eyes, and respiratory system.[5][6][7]

| Hazard Statement | Classification | Source |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [6] |

| Acute Inhalation Toxicity | Harmful if inhaled | [1] |

| Skin Corrosion/Irritation | Causes skin irritation | [1][6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [1][6] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [6] |

Precautionary Measures: When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used.[6] Work should be conducted in a well-ventilated area.[6]

Environmental Fate and Biodegradation

This compound is a known environmental transformation product of the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid).[1] Its formation can occur through the microbial degradation of chlorinated phenolic compounds in soil and water.[2] The biodegradation of 2,4-D is a key environmental process that leads to the formation of this compound.

Experimental Protocols: Analytical Methods

Accurate detection and quantification of this compound are crucial for environmental monitoring and food safety, particularly in the wine industry where it can be an off-flavor contaminant.[2] Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Sample Preparation (Water Matrix):

-

Solid Phase Extraction (SPE): A water sample is passed through an SPE cartridge to extract the analyte.

-

Elution: The analyte is eluted from the cartridge using a small volume of a suitable solvent (e.g., dichloromethane).

-

Concentration: The eluate is concentrated to a final volume.

-

Internal Standard: An internal standard is added for accurate quantification.

GC-MS Instrumental Parameters:

-

Gas Chromatograph: Agilent Model 6890A or equivalent.[4]

-

Column: Durabond-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

-

Carrier Gas: Helium.[4]

-

Oven Temperature Program: Start at 80°C, then ramp to 320°C.[4]

-

Injection Mode: Splitless.

-

Mass Spectrometer: Agilent Model 5973N or equivalent, operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the purity determination of less volatile compounds.

Sample Preparation:

-

Dissolution: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 0.5 mg/mL.

-

Calibration Standards: If quantification is required, prepare a series of calibration standards from a reference standard at known concentrations.

HPLC Instrumental Parameters:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or diode array detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a specified wavelength.

Conclusion

This compound is a compound of interest primarily due to its role as an environmental contaminant and a metabolite of the herbicide 2,4-D. For researchers and professionals in drug development, an understanding of such environmental contaminants is crucial for assessing potential interactions and ensuring the purity and safety of pharmaceutical products. The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound in various matrices. While not directly involved in pharmacological signaling pathways, its study underscores the importance of comprehensive chemical analysis in the broader context of environmental health and safety.

References

- 1. This compound | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2,4-Dichloroaniline Degradation Pathway [eawag-bbd.ethz.ch]

- 4. This compound | 553-82-2 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. HPLC Method For Analysis Of 2,4,6-Trichloroanisole on Newcrom R1 Column on Alltesta™ | SIELC Technologies [sielc.com]

Environmental Transformation of 2,4-Dichloroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloroanisole (2,4-DCA) is a significant environmental transformation product of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and other chlorinated pesticides.[1][2] Its formation and subsequent fate in the environment are of considerable interest due to its potential persistence and ecotoxicological effects. This technical guide provides an in-depth overview of the biotic and abiotic transformation pathways of 2,4-DCA, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.

Biotic Transformation of this compound

The primary biotic pathway for the formation of this compound is the microbial O-methylation of 2,4-dichlorophenol (2,4-DCP), a major degradation product of 2,4-D.[3][4] This process is catalyzed by chlorophenol O-methyltransferase (CPOMT) enzymes found in various microorganisms, particularly fungi.

Formation of this compound

Fungi, such as those from the genera Trichoderma, have been identified as key players in the methylation of chlorophenols.[3] The enzyme responsible, CPOMT, facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of 2,4-DCP, yielding 2,4-DCA.

Table 1: Relative O-methylation rates of various chlorophenols by Trichoderma longibrachiatum

| Substrate | Relative Rate of O-methylation (%) |

| 2,4-Dichlorophenol | 100 |

| 2,4,5-Trichlorophenol | 64.19 |

| 2,4,6-Trichlorophenol | 59.91 |

| Pentachlorophenol | 10.07 |

| 2,4-Dibromophenol | 36.80 |

| 2,4,6-Tribromophenol | 12.98 |

Source: Adapted from Coque et al. (2003).[3]

Biodegradation of this compound

While the formation of 2,4-DCA is well-documented, information on its subsequent biodegradation is less abundant. However, studies on related chloroanisoles and the degradation of the precursor 2,4-DCP provide insights into potential pathways. Fungi isolated from marine invertebrates have demonstrated the ability to transform 2,4-DCP, suggesting that similar enzymatic machinery could be involved in the breakdown of 2,4-DCA.[5] The degradation of 2,4-DCA likely proceeds through demethylation to regenerate 2,4-DCP, followed by ring cleavage.

Abiotic Transformation of this compound

Abiotic processes, particularly photodegradation, are expected to play a role in the environmental fate of this compound.

Photodegradation